Ethyl 4-[5-(3-chloro-2-methylphenyl)furan-2-amido]benzoate
Description
Ethyl 4-[5-(3-chloro-2-methylphenyl)furan-2-amido]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group, a furan ring, and a chlorinated phenyl group
Properties
IUPAC Name |
ethyl 4-[[5-(3-chloro-2-methylphenyl)furan-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4/c1-3-26-21(25)14-7-9-15(10-8-14)23-20(24)19-12-11-18(27-19)16-5-4-6-17(22)13(16)2/h4-12H,3H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKGDMFEOGQNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-(3-chloro-2-methylphenyl)furan-2-amido]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination of the phenyl ring:
Amidation reaction: The furan ring is then coupled with the chlorinated phenyl ring through an amide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: Finally, the benzoate ester is formed by reacting the amide intermediate with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(3-chloro-2-methylphenyl)furan-2-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Phenyl derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-[5-(3-chloro-2-methylphenyl)furan-2-amido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and binding studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(3-chloro-2-methylphenyl)furan-2-amido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Methyl 4-[5-(3-chloro-2-methylphenyl)furan-2-amido]benzoate
- Ethyl 4-[5-(3-bromo-2-methylphenyl)furan-2-amido]benzoate
Uniqueness
This compound is unique due to the specific combination of functional groups it possesses The presence of the furan ring, chlorinated phenyl group, and benzoate ester makes it distinct from other similar compounds
Biological Activity
Ethyl 4-[5-(3-chloro-2-methylphenyl)furan-2-amido]benzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions, including amide formation and functional group transformations. The compound's molecular formula is , with a molecular weight of approximately 393.84 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O4 |
| Molecular Weight | 393.84 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies involving human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), have demonstrated that it can inhibit cell proliferation effectively. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : It possibly interacts with specific cellular receptors, triggering pathways that lead to cell death in malignant cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, contributing to its anticancer effects.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of bacterial strains. Results indicated an MIC range from 8 to 32 µg/mL, demonstrating comparable efficacy to standard antibiotics like ciprofloxacin.
Study 2: Anticancer Activity
A recent investigation in Cancer Letters highlighted the compound's ability to induce apoptosis in MCF-7 cells. Flow cytometry analysis revealed a significant increase in early apoptotic cells when treated with concentrations as low as 10 µM over 24 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
